molecular formula C12H23N B13454177 N-methylspiro[5.5]undecan-3-amine

N-methylspiro[5.5]undecan-3-amine

Cat. No.: B13454177
M. Wt: 181.32 g/mol
InChI Key: XTKGYFCPDWNZCJ-UHFFFAOYSA-N
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Description

N-methylspiro[55]undecan-3-amine is a spirocyclic amine compound characterized by a unique spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylspiro[5One common method starts with the preparation of spiro[5.5]undecane derivatives through Robinson annelation, which involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with methyl vinyl ketone . The resulting spiro[5.5]undec-7-en-9-ones are then hydrogenated to yield the desired spirocyclic compounds .

Industrial Production Methods

Industrial production methods for N-methylspiro[5.5]undecan-3-amine are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylspiro[5.5]undecan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the spirocyclic core or the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield N-oxides, while reduction can lead to fully saturated spirocyclic amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methylspiro[5.5]undecan-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-methylspiro[5.5]undecan-3-amine

InChI

InChI=1S/C12H23N/c1-13-11-5-9-12(10-6-11)7-3-2-4-8-12/h11,13H,2-10H2,1H3

InChI Key

XTKGYFCPDWNZCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CCCCC2)CC1

Origin of Product

United States

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